Fosfomycin sodium

描述

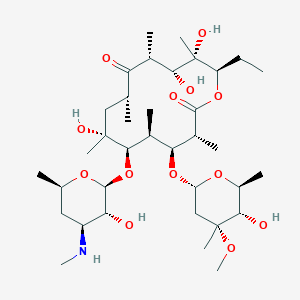

磷霉素二钠是一种广谱抗生素,属于膦酸类。它主要用于治疗细菌感染,特别是泌尿道感染。 磷霉素二钠通过抑制细菌细胞壁合成的第一步发挥作用,使其对革兰氏阳性和革兰氏阴性细菌都有效 .

作用机制

磷霉素二钠通过不可逆地抑制 UDP-N-乙酰葡糖胺烯醇丙酮酰转移酶 (MurA) 来发挥其抗菌作用。这种酶对于肽聚糖的合成至关重要,肽聚糖是细菌细胞壁的一个重要组成部分。 通过阻断 MurA,磷霉素二钠阻止肽聚糖的形成,导致细菌细胞裂解和死亡 .

类似化合物:

磷霉素钙: 磷霉素的另一种盐形式,用于口服给药。

磷霉素曲美他醇: 具有增强生物利用度的配方,用于口服.

独特性: 磷霉素二钠的独特性在于其广谱活性以及有效穿透组织的能力。 它在治疗与骨基质和软组织相关的严重感染方面特别有价值 .

磷霉素二钠以其独特的作用机制、广谱疗效和广泛的组织穿透性在同类药物中脱颖而出,使其成为对抗细菌感染的关键工具。

准备方法

合成路线和反应条件: 磷霉素二钠可以通过化学和生物方法合成。化学合成涉及在碱性条件下,环氧氯丙烷与磷酸三钠反应生成膦酸衍生物。 然后用氢氧化钠中和得到磷霉素二钠 .

工业生产方法: 磷霉素二钠的工业生产通常采用弗氏链霉菌发酵。 然后将发酵液进行各种纯化步骤,包括过滤、离子交换色谱和结晶,以分离和纯化磷霉素二钠 .

化学反应分析

反应类型: 磷霉素二钠会发生多种化学反应,包括:

水解: 磷霉素二钠中的环氧化合物可以在酸性或碱性条件下水解。

取代: 膦酸基团可以参与与各种亲核试剂的取代反应.

常用试剂和条件:

水解: 通常使用稀盐酸或氢氧化钠进行。

主要产物:

水解: 导致形成二醇衍生物。

取代: 导致形成各种取代的膦酸衍生物.

科学研究应用

磷霉素二钠在科学研究中有着广泛的应用:

化学: 用作模型化合物来研究膦酸和环氧化合物的反应性。

生物学: 用于研究细菌细胞壁合成和抗生素抗性机制的研究。

医学: 广泛用于临床研究,以开发新的抗生素疗法,特别是针对多重耐药细菌感染。

工业: 用于开发抗菌涂层和材料.

相似化合物的比较

Phosphomycin calcium: Another salt form of phosphomycin used for oral administration.

Phosphomycin trometamol: A formulation with enhanced bioavailability for oral use.

Uniqueness: Phosphomycin disodium is unique due to its broad-spectrum activity and ability to penetrate tissues effectively. It is particularly valuable in treating severe infections associated with the osseous matrix and soft tissues .

Phosphomycin disodium stands out among its peers for its unique mechanism of action, broad-spectrum efficacy, and extensive tissue penetration, making it a critical tool in the fight against bacterial infections.

属性

IUPAC Name |

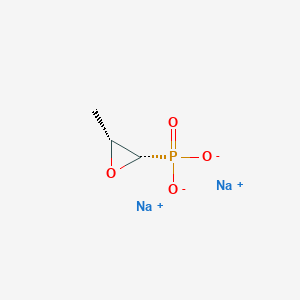

disodium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQJIKUVJMTDG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

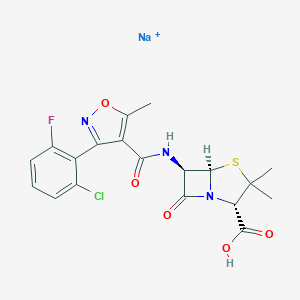

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Na2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26016-99-9 | |

| Record name | Disodium (1R,2S)-(1,2-epoxypropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fosfomycin sodium exert its antibacterial activity?

A1: this compound acts as a bactericidal agent by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme responsible for the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). [, , ] This disruption in the peptidoglycan synthesis pathway leads to bacterial cell death. []

Q2: Are there studies exploring the downstream effects of this compound on bacterial cells following MurA inhibition?

A2: While the primary target of this compound is well-established, further research exploring the downstream effects on bacterial cell morphology, metabolism, and potential adaptive resistance mechanisms would be valuable.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H5NaO4P, and its molecular weight is 182.04 g/mol. [, , , ]

Q4: Are there studies utilizing spectroscopic techniques to characterize this compound?

A4: Yes, infrared spectrophotometry has been employed to identify this compound for injection, confirming the consistency of its infrared spectrum with the standard. [] Additionally, quantitative 31P-NMR spectroscopy has been successfully used to determine the content of fosfomycin and its impurity A in pharmaceutical products containing this compound or calcium. This method utilizes coaxial inserts with trimethyl phosphate as an external standard and demonstrates high accuracy and precision. []

Q5: How stable is this compound in solution with other pharmaceutical compounds?

A5: Studies investigating the compatibility of this compound with Vitamin B6 and Vitamin C under normal atmospheric temperatures have shown varying results. While this compound remained stable when mixed with Vitamin B6, its content, pH, and appearance changed when mixed with Vitamin C, indicating incompatibility. []

Q6: What factors can impact the stability of this compound formulations?

A6: Further research is needed to determine the long-term stability of this compound under different storage conditions (temperature, humidity, light exposure) and in various pharmaceutical formulations.

Q7: Does this compound exhibit any catalytic properties?

A7: There is no evidence in the provided literature to suggest that this compound possesses catalytic properties. Its primary mechanism of action revolves around its ability to irreversibly inhibit the MurA enzyme.

Q8: Have computational chemistry methods been used to study this compound?

A8: While the provided literature doesn't detail the use of computational methods for studying this compound directly, such approaches could be valuable for exploring its interactions with MurA, potential resistance mechanisms, and the design of novel derivatives with improved properties.

Q9: How do structural modifications of the fosfomycin molecule impact its antibacterial activity?

A9: Investigating the impact of structural modifications on fosfomycin's activity is crucial for developing more potent and selective analogs. While the provided literature doesn't delve into specific SAR studies, research exploring this aspect would be beneficial.

Q10: What are the challenges in formulating stable and effective this compound preparations?

A10: Understanding the factors influencing this compound's stability in various formulations and developing strategies to overcome these challenges, such as the use of suitable excipients, appropriate packaging, and optimized manufacturing processes, are critical research areas.

Q11: Is there information available regarding the SHE (Safety, Health, and Environment) regulations surrounding this compound?

A11: While the provided literature doesn't explicitly address SHE regulations, adhering to appropriate guidelines during research, development, manufacturing, and disposal of this compound is crucial.

Q12: What is the pharmacokinetic profile of this compound in different patient populations?

A12: Research has investigated the pharmacokinetics of this compound in both adults and children. Studies in children aged 3 to 15 years old administered this compound intravenously at 25 mg/kg or 50 mg/kg showed a clear dose response in blood concentration levels. [] Studies in adult women treated with 2 g of this compound either by intravenous injection or 1-hour infusion also demonstrated predictable pharmacokinetics. [] Further research is needed to understand how patient-specific factors, such as age, renal function, and co-morbidities, influence its pharmacokinetic behavior.

Q13: How do different routes of administration impact the pharmacokinetics of this compound?

A13: Studies have explored both intravenous and intratympanic administration of this compound. [, ] Research comparing the pharmacokinetic profiles and efficacy across different routes of administration would be valuable for optimizing treatment strategies.

Q14: What is the relationship between this compound concentrations in serum and bile?

A14: A study on patients with biliary drainage found a mean serum level of 145.43 µg/mL at 1 hour after 2 g this compound infusion, while bile levels reached 31.49 µg/mL at 2 hours. [] Understanding this relationship is important for treating bile duct infections.

Q15: What is the clinical efficacy of this compound in treating obstetrical and gynecological infections?

A17: Clinical studies have investigated the efficacy of this compound in treating various obstetrical and gynecological infections, including intrapelvic infections, uterine infections, and adnexitis. [, , ] Results suggest that it is a well-tolerated and effective treatment option, but further large-scale clinical trials are needed to confirm these findings.

Q16: What mechanisms contribute to fosfomycin resistance in bacteria?

A16: Understanding the mechanisms of fosfomycin resistance is crucial for combating the emergence of resistant strains. Potential mechanisms include mutations in the MurA enzyme, reduced permeability of the bacterial cell wall to fosfomycin, and enzymatic inactivation of the drug.

Q17: Is there evidence of cross-resistance between fosfomycin and other antibiotic classes?

A17: Investigating potential cross-resistance patterns between fosfomycin and other commonly used antibiotics is crucial for guiding appropriate treatment strategies and minimizing the emergence of multidrug-resistant bacteria.

Q18: Are there ongoing efforts to develop novel drug delivery systems for this compound?

A18: Research exploring targeted drug delivery strategies could improve the efficacy and reduce the potential side effects of this compound therapy. For instance, incorporating this compound into nanoparticles or liposomes could enhance its delivery to specific infection sites.

Q19: Are there specific biomarkers that can predict the efficacy of this compound treatment?

A19: Identifying biomarkers associated with fosfomycin susceptibility or resistance could personalize treatment strategies and improve patient outcomes. Additionally, developing rapid diagnostic tools for detecting fosfomycin resistance in clinical settings would be highly beneficial.

Q20: What analytical methods are commonly employed for quantifying this compound in biological samples?

A23: Besides the previously mentioned 31P-NMR and infrared spectrophotometry, high-performance liquid chromatography (HPLC) with various detection methods, such as evaporative light scattering detection (ELSD), can be employed for quantifying fosfomycin and its metabolites in biological matrices. [, ] These techniques allow for sensitive and specific measurement of drug concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。